molecular formula C7H7NO5-2 B1258923 2-(Acetamidomethylene)succinate

2-(Acetamidomethylene)succinate

Cat. No. B1258923
M. Wt: 185.13 g/mol
InChI Key: CPBSBMPDIRRVGP-HYXAFXHYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-(acetamidomethylidene)succinate(2-) is dicarboxylate anion of 2-(acetamidomethylidene)succinic acid;  major species at pH 7.3. It is a conjugate base of a 2-(acetamidomethylidene)succinic acid.

Scientific Research Applications

Enzymatic Function and Catabolism

The mlr6787 gene from Mesorhizobium loti encodes 2-(acetamidomethylene)succinate hydrolase, an enzyme involved in the catabolism of pyridoxal 5'-phosphate (vitamin B6). This enzyme facilitates the hydrolysis of 2-(acetamidomethylene)succinate to yield succinic semialdehyde, acetic acid, carbon dioxide, and ammonia (Mukherjee, Hilmey, & Begley, 2008).

Structural Insights and Enzyme Mechanism

The structure of 2-(acetamidomethylene)succinate hydrolase was elucidated, revealing insights into its mechanism. It belongs to the alpha/beta hydrolase superfamily and uses a serine/histidine/aspartic acid catalytic triad. Specific amino acid mutations in this enzyme significantly affect its activity and stability (McCulloch, Mukherjee, Begley, & Ealick, 2010).

Binding Process and Enzyme-Substrate Interaction

The binding of 2-(acetamidomethylene)succinate to its hydrolase is a crucial step for the enzyme's biological function. Molecular simulation methods, including molecular docking and dynamics, were used to study this binding process, identifying key residues and the energetically preferred substrate binding conformation (Zhang, Zheng, Li, & Zhang, 2013).

Metabolic and Respiratory Influence

Succinate, a product of 2-(acetamidomethylene)succinate hydrolysis, significantly enhances the oxygen consumption of various mammalian tissues in vitro. This effect is pronounced under low oxygen tensions, characteristic of circulatory shock, suggesting a role in metabolic and respiratory processes (Furchgott & Shorr, 1948).

Genetic Manipulation and Biochemical Production

Genetic manipulation of metabolic enzymes and transcriptional regulators in certain microorganisms can increase succinate production, a key product of 2-(acetamidomethylene)succinate hydrolysis. This has implications for biorefineries and chemical production (Osanai et al., 2015).

properties

Product Name

2-(Acetamidomethylene)succinate

Molecular Formula

C7H7NO5-2

Molecular Weight

185.13 g/mol

IUPAC Name

(2Z)-2-(acetamidomethylidene)butanedioate

InChI

InChI=1S/C7H9NO5/c1-4(9)8-3-5(7(12)13)2-6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-2/b5-3-

InChI Key

CPBSBMPDIRRVGP-HYXAFXHYSA-L

Isomeric SMILES

CC(=O)N/C=C(/CC(=O)[O-])\C(=O)[O-]

Canonical SMILES

CC(=O)NC=C(CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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